

IUPAC name for C₆H₉BrO₂

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Compound of Interest

Compound Name: *Ethyl 4-bromo-2-butenoate*

Cat. No.: *B7907243*

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An In-Depth Technical Guide to the Isomeric Landscape of C₆H₉BrO₂: Mechanistic Applications in Synthetic Chemistry and Polymer Therapeutics

Executive Summary

In the realm of advanced organic synthesis and polymer-based drug delivery systems, the molecular formula C₆H₉BrO₂ represents a highly versatile chemical space. With two degrees of unsaturation, this formula encompasses several distinct structural isomers, each serving as a critical building block. Rather than a single IUPAC entity, C₆H₉BrO₂ is best understood through its three most industrially and scientifically significant isomers: Ethyl (2E)-4-bromobut-2-enoate (commonly known as ethyl 4-bromocrotonate), 2-Bromoethyl 2-methylprop-2-enoate (2-bromoethyl methacrylate), and Ethyl 2-(bromomethyl)prop-2-enoate.

As a Senior Application Scientist, I have structured this whitepaper to dissect the physicochemical profiles of these isomers, elucidate the causality behind their reactive behaviors, and provide field-validated experimental protocols for their deployment in drug development and smart materials synthesis.

Isomeric Profiling and Physicochemical Properties

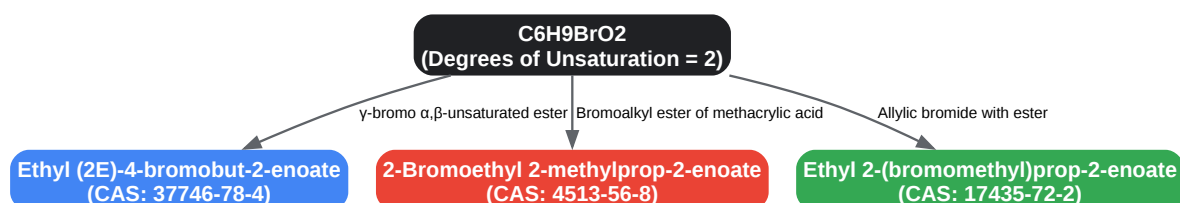
The divergent reactivity of C₆H₉BrO₂ isomers stems from the spatial relationship between the bromine leaving group, the alkene, and the ester moiety. To ensure precise reagent selection

during assay development or synthetic route scouting, the quantitative data for the three primary isomers is summarized below[1][2].

Common Name	IUPAC Name	CAS Number	Boiling Point	Density (g/mL)	Primary Application
Ethyl 4-bromocrotonate	Ethyl (2E)-4-bromobut-2-enoate	37746-78-4	94–95 °C (at 12 mmHg)	1.402	Vinylogous Reformatsky reactions; cross-coupling.
2-Bromoethyl methacrylate	2-Bromoethyl 2-methylprop-2-enoate	4513-56-8	~120 °C (est.)	1.900	ATRP macroinitiator synthesis; functional microspheres [2].
Ethyl 2-(bromomethyl)acrylate	Ethyl 2-(bromomethyl)prop-2-enoate	17435-72-2	81–85 °C (at 15 mmHg)	1.340	Allylation; Morita-Baylis-Hillman adduct functionalization[1].

Structural Logic and Divergent Pathways

To visualize how a single molecular formula branches into entirely different synthetic trajectories, consider the following structural logic tree.



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Figure 1: Isomeric classification and structural logic of C₆H₉BrO₂ derivatives.

Mechanistic Applications in Drug Development

Ethyl 4-bromocrotonate: The Vinylogous Reformatsky Reaction

In medicinal chemistry, synthesizing complex γ -amino acids or extending carbon chains often relies on the Reformatsky reaction. Ethyl 4-bromocrotonate serves as an exceptional electrophile for generating zinc dienolates[3][4].

The Causality of Regioselectivity: When ethyl 4-bromocrotonate undergoes oxidative addition with activated zinc, the resulting organozinc intermediate is highly delocalized. The reaction with an electrophile (such as an aldehyde or imine) can occur at the α -position or the γ -position. By tuning the solvent polarity and the steric bulk of the electrophile, chemists can dictate the regiochemical outcome. Non-polar solvents (like benzene) and bulky electrophiles favor γ -attack due to the transition state's minimization of steric clash, whereas highly coordinating solvents (like THF/HMPA) often drive α -attack[5][6].

2-Bromoethyl Methacrylate (BEMA): Polymer Therapeutics and ATRP

In the development of nanomedicines and targeted drug delivery vehicles, 2-bromoethyl methacrylate is a critical monomer. It is utilized to synthesize crosslinked microspheres with a high density of surface-accessible bromoethyl groups (up to 1.55 mmol/g)[7].

The Causality of Controlled Polymerization: The bromoethyl moiety is a perfect initiator for Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP). Because the C-Br bond in BEMA is homolytically cleavable by a Cu(I) catalyst, it allows for the "grafting-from" synthesis of functional polymer brushes (e.g., poly(glycidyl methacrylate))[8][9]. The non-hydrolyzable nature of the covalent bond linking the brush to the BEMA core ensures the structural integrity of the drug delivery vehicle in systemic circulation[8].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific quality control checkpoints.

Protocol A: Vinylogous Reformatsky Reaction using Ethyl 4-bromocrotonate

Objective: Synthesis of a 5-substituted-5-hydroxy-2-pentenoic ester.

- **Zinc Activation (Critical Step):** Suspend 15.0 mmol of zinc dust in 10 mL of anhydrous THF under an argon atmosphere. Add 5 mol% of 1,2-dibromoethane and heat to reflux for 5 minutes. Rationale: This removes the inactive ZnO passivation layer, exposing the reactive zinc surface necessary for efficient oxidative addition.
- **Organozinc Formation:** Cool the suspension to 0 °C. Add a solution of ethyl 4-bromocrotonate (12.0 mmol) in 5 mL THF dropwise over 20 minutes. Maintain stirring for 1 hour. Validation: The disappearance of the starting material should be confirmed via TLC (Hexanes/EtOAc 9:1, UV active).
- **Electrophile Addition:** Introduce the target aldehyde (10.0 mmol) dropwise at -78 °C. Allow the reaction to slowly warm to room temperature over 4 hours.
- **Quenching & Workup:** Quench the reaction with saturated aqueous NH₄Cl to protonate the resulting alkoxide and dissolve zinc salts. Extract with ethyl acetate (3 × 20 mL).
- **Quality Control:** Analyze the crude mixture via ¹H NMR. The presence of a multiplet at ~4.5 ppm (characteristic of the carbinol proton) and the retention of the alkene signals (5.8–6.9 ppm) confirm the successful γ -addition^[4].

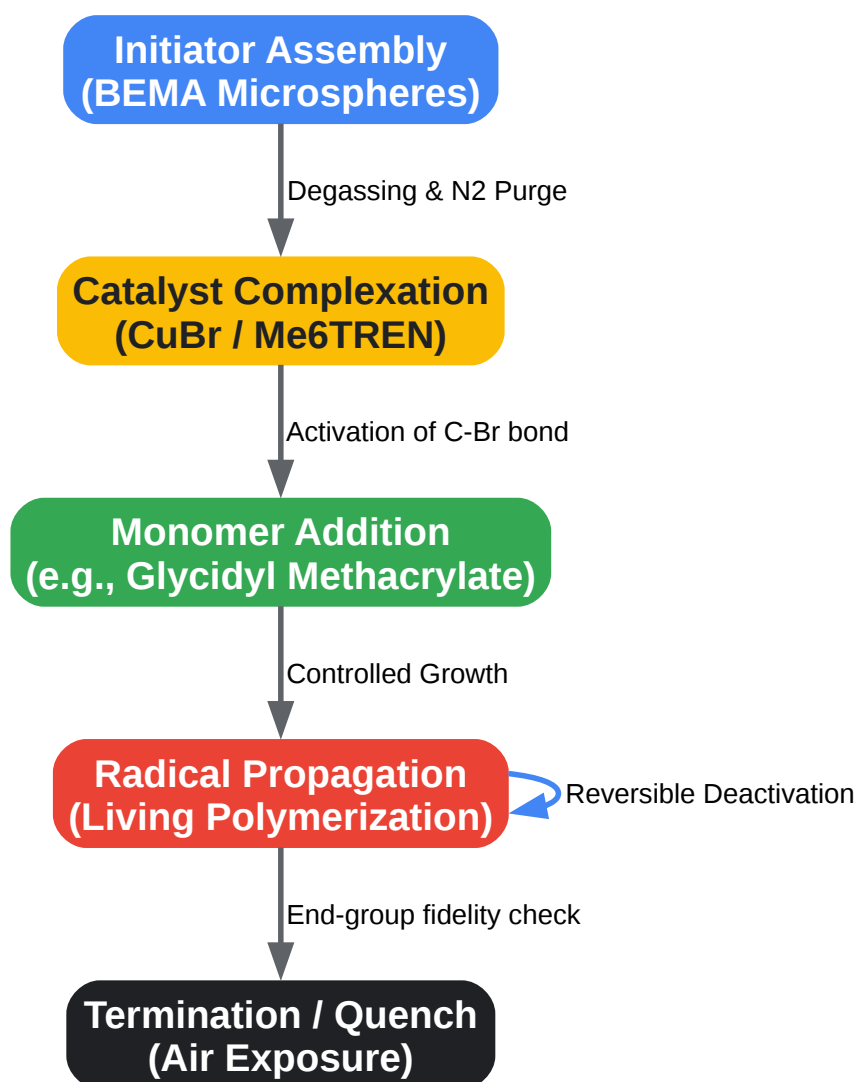
Protocol B: Surface-Initiated ATRP using 2-Bromoethyl Methacrylate

Objective: Grafting of functional polymer brushes from BEMA-crosslinked microspheres.

- **Catalyst Complexation:** In a Schlenk flask, dissolve Cu(I)Br (0.05 mmol) and Tris[2-(dimethylamino)ethyl]amine (Me₆TREN) (0.05 mmol) in a 4:1 Methanol/Water mixture (5 mL). Rationale: Me₆TREN solubilizes the copper ion and tunes its redox potential, ensuring a

fast equilibrium between the dormant alkyl halide and the active radical, which minimizes bimolecular termination[9].

- Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which would otherwise irreversibly oxidize Cu(I) to Cu(II) and halt the polymerization.
- Initiation: Add 100 mg of BEMA-functionalized microspheres (approx. 0.15 mmol of active Br sites) and the target monomer (e.g., Glycidyl Methacrylate, 15.0 mmol) under nitrogen.
- Propagation: Stir the heterogeneous mixture at room temperature for 12 hours.
- Termination & Cleansing: Quench the reaction by exposing it to air (oxidizing Cu(I) to Cu(II), visible as a color shift from pale green to dark blue). Filter the microspheres and wash extensively with THF and methanol to remove unreacted monomer and catalyst.
- Quality Control: Perform X-ray Photoelectron Spectroscopy (XPS) or FT-IR. The appearance of a distinct carbonyl ester band at $\sim 1730\text{ cm}^{-1}$ validates the successful grafting of the polymer brushes[9].



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Figure 2: Mechanistic workflow of Surface-Initiated ATRP utilizing BEMA macroinitiators.

Conclusion

The $C_6H_9BrO_2$ molecular framework is a testament to the power of isomerism in chemical design. Whether leveraging the extended conjugation of ethyl 4-bromocrotonate for complex carbon-carbon bond formation, or utilizing the precise homolytic cleavage of 2-bromoethyl methacrylate for advanced polymer therapeutics, understanding the causality behind these structures empowers researchers to build highly robust, self-validating synthetic systems.

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